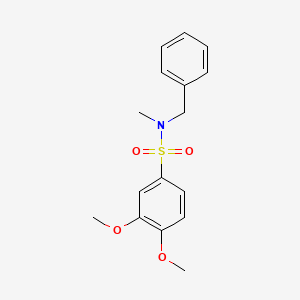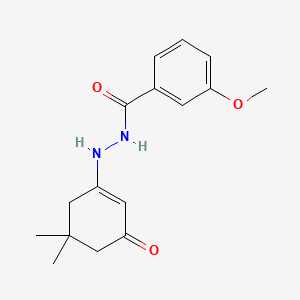![molecular formula C14H12N2O3 B5730042 N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5730042.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide, also known as AFCF, is a synthetic compound that has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and it may be a promising candidate for the development of new cancer therapies. N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell growth and proliferation. N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may also have anti-inflammatory and neuroprotective effects. N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide may also have effects on the immune system, although more research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide has several advantages for use in lab experiments. It is a synthetic compound, which means it can be produced in large quantities with high purity and consistency. It also has a well-defined chemical structure, which makes it easier to study its effects on cells and tissues. However, there are also limitations to the use of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide in lab experiments. It may not accurately reflect the effects of natural compounds in the body, and it may have different effects on different cell types.
Zukünftige Richtungen
There are several future directions for research on N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide. One area of interest is the development of new cancer therapies based on N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide and related compounds. Researchers may also investigate the potential applications of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide in the treatment of neurodegenerative diseases and other conditions. Additionally, more research is needed to fully understand the mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide and its effects on the immune system.
Synthesemethoden
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide can be synthesized using a variety of methods, including the reaction of 2-furancarboxaldehyde with phenylacetic acid followed by the addition of ammonia and acetic anhydride. Another method involves the reaction of 2-furancarboxaldehyde with phenylacetonitrile followed by the addition of ammonia and acetic anhydride. These methods have been used to produce N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide with high purity and yield.
Eigenschaften
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-13(17)11(9-10-5-2-1-3-6-10)16-14(18)12-7-4-8-19-12/h1-9H,(H2,15,17)(H,16,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOPLHWKONCREX-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)


![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)

![2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)

![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)




